molecular formula C20H30O3 B163591 15-Kete CAS No. 81416-72-0

15-Kete

Cat. No.: B163591
CAS No.: 81416-72-0
M. Wt: 318.4 g/mol
InChI Key: YGJTUEISKATQSM-CHCUHQEOSA-N
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Description

15-Oxoeicosatetraenoic acid, commonly known as 15-OxoETE, is a bioactive lipid derived from arachidonic acid. It is formed through the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various physiological and pathological processes, particularly in inflammation and cardiovascular diseases .

Scientific Research Applications

15-Oxoeicosatetraenoic acid has numerous applications in scientific research:

Future Directions

The future directions for the study of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential physiological roles. This could lead to a better understanding of its function in the body and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

The formation of 15-OxoETE is part of the 15-lipoxygenase (LO)-1-mediated AA metabolism . Two types of 15-LOX have been identified in humans, including 15-LOX-1 and 15-LOX-2 . In macrophages, 15-LOX-1 converts AA to 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which is soon reduced by peroxidase to 15-hydroxyeicosatetraenoic acids (15-HETEs) .

Cellular Effects

15-OxoETE has been found to mediate monocyte adhesion to endothelial cells . After treatment with 15-OxoETE, human umbilical vein endothelial cells (HUVECs) showed increased attraction to monocytes . This effect is partly attributable to the activation of PKC .

Molecular Mechanism

The molecular mechanism of 15-OxoETE involves the acceleration of E-selectin expression and monocyte adhesion . This is achieved through the activation of PKC, leading to increased E-selectin expression on the surface of endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-OxoETE have been observed to change over time . For example, in ex vivo studies, exposure of arteries from mice to 15-OxoETE led to significantly increased E-selectin expression and monocyte adhesion .

Dosage Effects in Animal Models

The effects of 15-OxoETE vary with different dosages in animal models . For instance, increased monocyte adhesion to the aorta vascular wall of mice was observed after treatment with various doses of 15-OxoETE .

Metabolic Pathways

15-OxoETE is involved in the 15-LOX pathway of AA metabolism . This pathway involves the conversion of AA to 15-HpETEs by 15-LOX-1, which is then reduced to 15-HETEs .

Transport and Distribution

Its role in mediating monocyte adhesion to endothelial cells suggests that it may be transported to the site of inflammation .

Subcellular Localization

Given its role in mediating monocyte adhesion to endothelial cells, it is likely to be localized in areas of the cell involved in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Oxoeicosatetraenoic acid is synthesized from arachidonic acid through a series of enzymatic reactions. The primary pathway involves the action of 15-lipoxygenase (15-LOX) on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). Finally, 15-hydroxyprostaglandin dehydrogenase oxidizes 15-HETE to form 15-Oxoeicosatetraenoic acid .

Industrial Production Methods: While the industrial production of 15-Oxoeicosatetraenoic acid is not extensively documented, it is typically produced in research laboratories using the aforementioned enzymatic pathways. The process involves the extraction and purification of the compound using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 15-Oxoeicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid involves a series of reactions starting from a commercially available starting material.", "Starting Materials": ["Methyl linoleate", "Ozone", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Potassium hydroxide", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["1. Methyl linoleate is reacted with ozone in the presence of methanol to form ozonide.", "2. Ozonide is then treated with sodium borohydride to give the corresponding aldehyde.", "3. The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.", "4. The alkene is then subjected to ozonolysis to form the corresponding aldehyde and carboxylic acid.", "5. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride.", "6. The alcohol is then oxidized to the corresponding carboxylic acid using acetic acid and sodium hypochlorite.", "7. The carboxylic acid is then converted to the corresponding salt using potassium hydroxide.", "8. The salt is then extracted with diethyl ether and the ether layer is washed with sodium bicarbonate and brine.", "9. The ether layer is then dried and evaporated to give the final product, (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid."] }

CAS No.

81416-72-0

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14-

InChI Key

YGJTUEISKATQSM-CHCUHQEOSA-N

Isomeric SMILES

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O

SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Synonyms

15-KETE
15-keto-5,8,11,13-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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